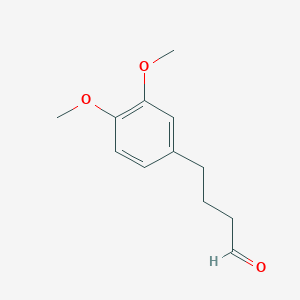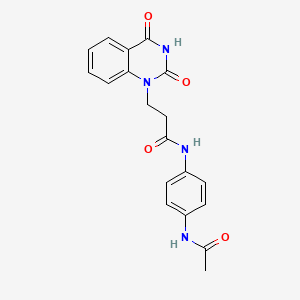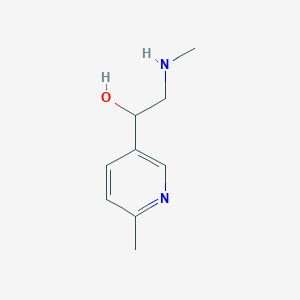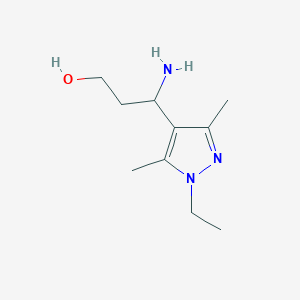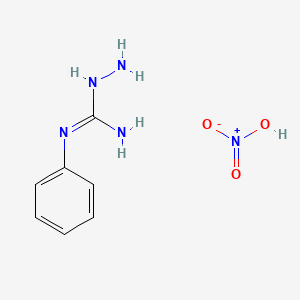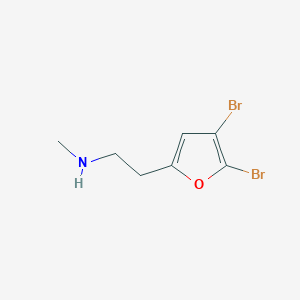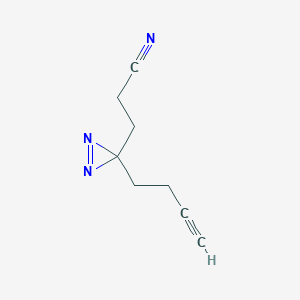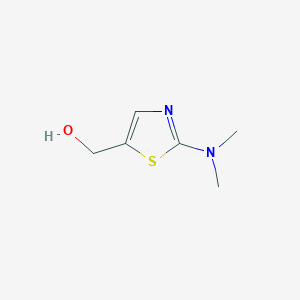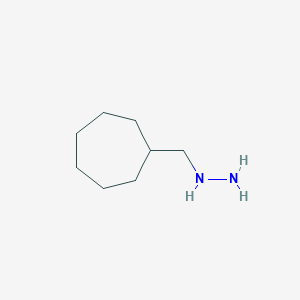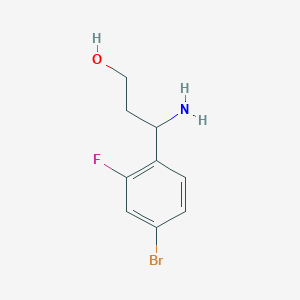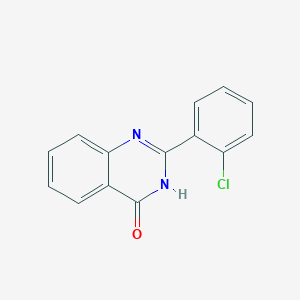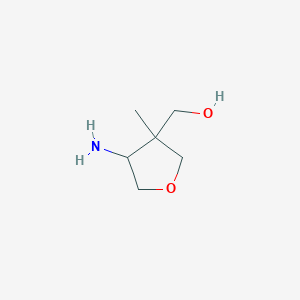
(4-Amino-3-methyloxolan-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-3-methyloxolan-3-yl)methanol is an organic compound with the molecular formula C6H13NO2 It is a derivative of oxolane, featuring an amino group and a hydroxymethyl group attached to the oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methyloxolan-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-methyloxolane.
Amination: The oxolane ring is aminated using reagents like ammonia or primary amines under controlled conditions to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-3-methyloxolan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under various conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Amino-3-methyloxolan-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (4-Amino-3-methyloxolan-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxymethyl groups enable the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Specific pathways and targets may vary depending on the application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Amino-3-methyltetrahydrofuran-3-yl)methanol: A closely related compound with similar structural features.
(3-Methyloxolan-3-yl)methanol: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
(4-Amino-3-methyloxolan-3-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups on the oxolane ring, providing a combination of reactivity and functionality that is not found in simpler analogs. This dual functionality makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1501749-81-0 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
(4-amino-3-methyloxolan-3-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c1-6(3-8)4-9-2-5(6)7/h5,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
PFVARNJSAKTDSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCC1N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


